molecular formula C20H20N4S B2836708 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-83-2

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2836708
CAS No.: 393832-83-2
M. Wt: 348.47
InChI Key: BPSGXRMORHTTFX-UHFFFAOYSA-N
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Description

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

The synthesis of 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrrolo[1,2-a]pyrazine core can be achieved through cyclization reactions involving appropriate precursors.

    Condensation Reactions: Condensation of pyridine derivatives with suitable amines or hydrazines can lead to the formation of the desired compound.

    Functional Group Transformations: Introduction of the thioamide group can be accomplished through functional group transformations using reagents such as Lawesson’s reagent or thiourea.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thioamide group to an amine.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound.

Scientific Research Applications

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has found applications in several scientific research areas:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.

    Biology: It exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.

    Triazolo[1,5-a]pyridines: Known for their diverse applications in medicinal chemistry, these compounds also possess a fused ring system.

    Pyrrolo[2,3-c]pyridines: These compounds have a different ring fusion pattern but share similar synthetic routes and applications.

The uniqueness of this compound lies in its specific structural features and the potential for diverse functionalization, making it a valuable compound for further research and development.

Biological Activity

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS Number: 393832-83-2) is a heterocyclic compound belonging to the class of pyrrolo[1,2-a]pyrazines. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C20H20N4S
  • Molecular Weight : 348.47 g/mol
  • Structure : The compound features a pyridine ring and a dihydropyrrolo structure, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrrolo[1,2-a]pyrazine class exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could also demonstrate similar effects due to structural similarities with known antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of pyrrolo[1,2-a]pyrazines have shown promising results in inhibiting cancer cell proliferation. One study reported that related compounds exhibited cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrrolo[1,2-a]pyrazines has been documented in multiple studies. Compounds from this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The potential mechanism of action may involve modulation of signaling pathways related to inflammation .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Kannabiran et al. (2016)Antifungal ActivityMild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL on human erythrocytes; moderate cytotoxicity with IC50 of 500 µg/mL on RAW 264.7 cell lines .
Asif (2017)Biological ProfileVarious derivatives showed broad-spectrum activities including anticancer and anti-inflammatory effects; specific derivatives demonstrated selective COX-2 inhibition in models .
BenchChem OverviewGeneral PropertiesDescribes the compound as a useful research chemical with applications in drug development and material science due to its unique structural features.

Properties

IUPAC Name

N-(4-methylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-15-6-8-17(9-7-15)22-20(25)24-13-12-23-11-3-5-18(23)19(24)16-4-2-10-21-14-16/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGXRMORHTTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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